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Dicarbonylacetylacetonato rhodium(I)

Cat. No.: B11927404
M. Wt: 261.06 g/mol
InChI Key: CPRFTFJQMGHRRM-UHFFFAOYSA-P
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Description

Significance as a Precursor in Organometallic Chemistry and Homogeneous Catalysis

The primary significance of Dicarbonylacetylacetonato rhodium(I) lies in its role as a versatile precursor for generating active homogeneous catalysts. wikipedia.orgwikipedia.orgwikipedia.org Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is fundamental to many industrial chemical processes. This rhodium complex is particularly valued for its ability to initiate a variety of catalytic transformations. wikipedia.orgnumberanalytics.com

Its applications are extensive and include serving as a catalyst or catalyst precursor for several key organic reactions. synthesiswithcatalysts.comrhodiummaster.com It is notably used in the hydroformylation of olefins, a process that converts alkenes, hydrogen, and carbon monoxide into aldehydes. synthesiswithcatalysts.comnumberanalytics.comgoogle.com This reaction is of immense industrial importance for the production of bulk chemicals. numberanalytics.com The compound also catalyzes various carbonylation reactions, silylcarbocyclizations, and conjugate additions to enones. synthesiswithcatalysts.comrhodiummaster.com The synthesis of the complex is typically achieved by reacting rhodium carbonyl chloride with sodium acetylacetonate (B107027). wikipedia.org

Key Catalytic Applications of Dicarbonylacetylacetonato Rhodium(I)

Reaction TypeDescriptionSource
HydroformylationAddition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond. Used to produce aldehydes from alkenes. synthesiswithcatalysts.comnumberanalytics.comgoogle.comrsc.org
CarbonylationReactions that introduce carbon monoxide into organic substrates. rhodiummaster.com
SilylformylationConcomitant addition of a silyl (B83357) group and a formyl group to an unsaturated substrate. synthesiswithcatalysts.com
SilylcarbocyclizationA cyclization reaction involving silicon-containing compounds, used in the synthesis of complex molecules like isodomoic acids. synthesiswithcatalysts.com
Conjugate AdditionAddition of aryl- and alkenylboronic acids to α,β-unsaturated ketones (enones). synthesiswithcatalysts.com

Historical Context of Rhodium(I) Complexes in Catalysis

The use of rhodium in catalysis began in the early 20th century, with initial applications in the hydrogenation of unsaturated compounds. numberanalytics.com A landmark development occurred in the 1960s with the discovery of Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I), which revolutionized the field by enabling the efficient homogeneous hydrogenation of alkenes and alkynes under mild conditions. numberanalytics.comnih.gov This discovery opened the door for the extensive development of other Rhodium(I) complexes as catalysts for a wide array of chemical transformations. nih.govrsc.org Rhodium's importance stems from its ability to exist in multiple oxidation states and its high reactivity towards key small molecules like hydrogen and carbon monoxide, making it a cornerstone in catalytic reactions such as hydrogenation and hydroformylation. numberanalytics.com

Scope and Research Trajectories of Dicarbonylacetylacetonato Rhodium(I) Studies

Current research involving Dicarbonylacetylacetonato rhodium(I) continues to expand its applications and deepen the understanding of its catalytic mechanisms. nih.gov A significant area of study is the development of new, highly efficient and selective catalysts by modifying the rhodium center with various ligands. nih.govnih.gov For instance, it is used to generate catalysts in situ for specific reactions, such as the formation of fluorous-soluble hydroformylation catalysts. rhodiummaster.com

Researchers are actively investigating the intricate steps of catalytic cycles involving this precursor, such as the Heck and Breslow mechanism in hydroformylation, using computational and experimental methods. nih.gov These studies aim to create structure-activity relationships that can predict and design more active catalysts. nih.gov Furthermore, Dicarbonylacetylacetonato rhodium(I) serves as a model compound in advanced spectroscopic studies, such as two-dimensional infrared (2D IR) spectroscopy, to probe the dynamics of its carbonyl stretching vibrations, providing fundamental insights into molecular interactions and reactivity. researchgate.net The ongoing exploration of Rh(I) complexes, including derivatives of Dicarbonylacetylacetonato rhodium(I), demonstrates that rhodium-catalyzed processes remain a vibrant and challenging field for the organometallic chemist, with continuous potential for improvement and new discoveries. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O4Rh+2 B11927404 Dicarbonylacetylacetonato rhodium(I)

Properties

Molecular Formula

C7H10O4Rh+2

Molecular Weight

261.06 g/mol

IUPAC Name

carbon monoxide;4-oxoniumylidenepentan-2-ylideneoxidanium;rhodium

InChI

InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3H2,1-2H3;;;/p+2

InChI Key

CPRFTFJQMGHRRM-UHFFFAOYSA-P

Canonical SMILES

CC(=[OH+])CC(=[OH+])C.[C-]#[O+].[C-]#[O+].[Rh]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dicarbonylacetylacetonato Rhodium I

Advanced Synthesis Routes and Purity Control for Catalytic Applications

[(CO)₂RhCl]₂ + 2 NaO₂C₅H₇ → 2 Rh(O₂C₅H₇)(CO)₂ + 2 NaCl wikipedia.org

However, for high-performance catalytic applications, the purity of the precursor is paramount. Advanced synthesis routes have been developed to enhance yield and, more importantly, to control the levels of impurities that can act as catalyst poisons. google.compatsnap.com

One improved method involves using dimethylformamide with a controlled water content as the solvent. In a specific example, rhodium trichloride (B1173362) trihydrate is dissolved in dimethylformamide containing 0.5% water by mass. patsnap.com The mixture is heated to dissolve the rhodium salt, after which acetylacetone (B45752) is added. This process has been reported to achieve a rhodium yield of up to 95%, offering significant economic benefits due to the high price of rhodium. patsnap.com

Synthesis Method Rhodium Source Key Reagents/Solvents Reported Yield/Purity Reference
Standard Method[(CO)₂RhCl]₂Sodium acetylacetonate (B107027)Not specified wikipedia.org
High Yield MethodRhodium trichloride trihydrateDimethylformamide (0.5% H₂O), AcetylacetoneUp to 95% patsnap.com
Low-Chloride MethodRhodium trichlorideKOH or NH₃·H₂O (precipitant), AcetylacetoneChloride < 1000ppm, Yield > 85% google.comgoogle.com

Optimization of Chloride Ion Content for Enhanced Catalytic Activity

The catalytic activity of systems derived from Dicarbonylacetylacetonato rhodium(I) can be significantly diminished by the presence of chloride ions. google.com Chloride is a known poison for rhodium catalysts in reactions such as hydroformylation, with even parts-per-million levels in the reaction system potentially leading to rapid deactivation. google.com Commercially available Dicarbonylacetylacetonato rhodium(I) can contain chloride ion concentrations greater than 0.1% by weight, which is detrimental to its performance as a catalyst precursor. google.com

To address this, a synthesis methodology has been developed to specifically reduce the chloride content. This process involves a pre-treatment of the initial rhodium source, typically an aqueous solution of rhodium trichloride. google.comgoogle.com

The key steps of this purification-focused synthesis are:

Precipitation : A precipitating agent, such as potassium hydroxide (B78521) or ammonia (B1221849) solution, is added to the aqueous rhodium trichloride solution. This causes the rhodium to precipitate out of the solution, often as rhodium hydroxide, leaving the majority of the chloride ions in the aqueous phase. google.com

Washing : The resulting rhodium-containing precipitate is thoroughly washed to reduce the chloride ion content to below 1000 ppm. google.comgoogle.com

Carbonylation : The purified precipitate is then reacted with acetylacetone under appropriate conditions to form the final Dicarbonylacetylacetonato rhodium(I) product. google.comgoogle.com

In Situ Formation of Active Catalytic Species from Dicarbonylacetylacetonato Rhodium(I)

A primary application of Dicarbonylacetylacetonato rhodium(I) is as a precursor for the in situ generation of catalytically active species. rhodiummaster.com This involves introducing the stable rhodium complex into a reaction mixture along with other ligands, typically phosphines or phosphites. Under reaction conditions, such as elevated temperature and pressure of syngas (a mixture of CO and H₂), the acetylacetonate and carbonyl ligands are displaced to form the true, active catalyst. researchgate.netresearchgate.net

For example, in hydroformylation reactions, Dicarbonylacetylacetonato rhodium(I) is combined with phosphite (B83602) ligands. researchgate.net The initially added complex reacts with the ligand and syngas to form hydrido rhodium(I) complexes like [HRh(CO)₃L] and [HRh(CO)₂L₂] (where L is a phosphite ligand), which are the active species in the catalytic cycle. researchgate.net The stability and integrity of the phosphorus ligand are crucial, as its decomposition can lead to the formation of less active or inactive rhodium carbonyl clusters. acs.org

More advanced applications include the synthesis of single-atom catalysts (SACs). Dicarbonylacetylacetonato rhodium(I) can be used as a soluble rhodium source that strongly adsorbs onto a support, such as a heteropoly acid. nih.gov This process allows for the creation of highly dispersed, isolated rhodium atoms on the support surface, which can exhibit unique catalytic properties for reactions like CO oxidation. nih.gov

Derivatization to Mono- and Di-carbonyl/Phosphine (B1218219)/Phosphite Complexes

The two carbonyl (CO) ligands in Dicarbonylacetylacetonato rhodium(I) can be sequentially replaced by phosphorus-based ligands, such as phosphines and phosphites, to generate a wide array of derivative complexes. researchgate.net These reactions are fundamental to tuning the electronic and steric properties of the rhodium center, which in turn controls the activity and selectivity of the resulting catalyst. up.ac.za

The substitution reaction with phosphite ligands like triphenylphosphite can be a stepwise process:

Rh(acac)(CO)₂ + PR₃ → Rh(acac)(CO)(PR₃) + CO

Rh(acac)(CO)(PR₃) + PR₃ → Rh(acac)(PR₃)₂ + CO

Kinetic studies have shown that these individual substitution steps are typically associative processes. researchgate.net The formation of the monosubstituted complex, [Rh(acac)(CO)(PR₃)], is a common outcome. researchgate.netup.ac.za For instance, the reaction of Dicarbonylacetylacetonato rhodium(I) with 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (a cyclic phosphite) readily yields the monosubstituted complex [Rh(acac)(CO)(P(OCH₂)₃CCH₃)]. up.ac.za

The coordination of these phosphorus ligands to the rhodium center is readily confirmed by spectroscopic methods. For example, the reaction of Dicarbonylacetylacetonato rhodium(I) with bulky monophosphite ligands derived from BINOL and menthol (B31143) results in the formation of a rhodium-phosphite complex. This is clearly observed in the ³¹P NMR spectrum, which shows a characteristic doublet signal with a ¹J(¹⁰³Rh-³¹P) coupling constant of approximately 290 Hz, confirming a direct bond between the rhodium and phosphorus atoms. nih.gov

Reactant Ligand (L) Resulting Complex Key Spectroscopic Data Reference
P(OPh)₃, P(NC₄H₄)₃[Rh(acac)(CO)(L)]Not specified researchgate.net
PPh₂(NC₄H₄)[Rh(acac)(CO)(L)]Not specified researchgate.net
P(OCH₂)₃CCH₃[Rh(acac)(CO)(L)]Not specified up.ac.za
Tris-BINOL-Menthol Monophosphite[Rh(acac)(CO)(L)]³¹P NMR: Doublet, ¹J(¹⁰³Rh-³¹P) ≈ 290 Hz nih.gov

Coordination Chemistry and Ligand Sphere Dynamics of Dicarbonylacetylacetonato Rhodium I Analogues

Ligand Exchange Dynamics and Carbonyl Displacement

The reactivity of [Rh(acac)(CO)₂] is dominated by the displacement of its carbonyl (CO) ligands. This process is central to the in-situ formation of catalytically active species, where CO ligands are replaced by stronger donor ligands, such as phosphines, phosphites, and arsines. The kinetics and mechanism of these substitution reactions provide valuable insights into the electronic and steric factors governing the reactivity of the rhodium center.

The substitution of CO ligands in [Rh(acac)(CO)₂] by phosphorus and arsenic donor ligands has been a subject of detailed kinetic studies. The reaction with phosphine (B1218219) and phosphite (B83602) ligands typically proceeds in a stepwise manner, allowing for the isolation or in-situ observation of monosubstituted intermediates of the type [Rh(acac)(CO)(L)], where L is the incoming ligand. researchgate.net

Kinetic studies on the substitution of CO in [Rh(acac)(CO)₂] by ligands such as triphenylphosphine (B44618) (PPh₃) and triphenylphosphite (P(OPh)₃) have been conducted to elucidate the reaction mechanism. For instance, the reaction with P(OPh)₃ leads to the stepwise replacement of both CO ligands. researchgate.net The activation parameters for these substitution steps often suggest an associative mechanism, where the incoming ligand attacks the rhodium center prior to the departure of the CO ligand. researchgate.net

The reaction with triphenylphosphite has been studied kinetically, revealing that the subsequent loss of the acetylacetonate (B107027) (acac) ligand is a relatively slow process. researchgate.net The activation enthalpy for the formation of the bis(phosphite) complex, [Rh(acac)(P(OPh)₃)₂], is notably low, which may contribute to the high catalytic activity of this system in hydrogenation and hydroformylation reactions. researchgate.net

A study on the H/D exchange reaction of D₂ with bis(triphenylphosphite)(acetylacetonato)rhodium(I), [Rh(P(OPh)₃)₂(acac)], in deuterated benzene (B151609) at 60°C showed a first-order rate constant of 9.6 x 10⁻⁵ s⁻¹ for the initial deuterium (B1214612) incorporation into the phosphite ligand. dtic.mil This indicates a relatively facile activation of the P-O-Ph ortho C-H bonds under these conditions.

Table 1: Qualitative Kinetic Data for Ligand Substitution on [Rh(acac)(CO)₂]

Incoming LigandProduct(s)Kinetic/Mechanistic ObservationsReference
P(OPh)₃[Rh(acac)(CO)(P(OPh)₃)], [Rh(acac)(P(OPh)₃)₂]Stepwise substitution of both CO ligands; associative mechanism suggested by activation parameters. researchgate.net
PPh₂ (NC₄H₄)[Rh(acac)(CO)(PPh₂(NC₄H₄))]Only monosubstituted complex formed. researchgate.net
P(NC₄H₄)₃[Rh(acac)(CO)(P(NC₄H₄)₃)], [Rh(acac)(P(NC₄H₄)₃)₂]Stepwise substitution; disubstituted complex is thermodynamically unstable. researchgate.net
PPh₃[Rh(acac)(CO)(PPh₃)]Occurs in two steps involving temporary dissociation of an acetylacetonato oxygen. researchgate.net

Steric and Electronic Parameter Quantification of Ancillary Ligands (e.g., Tolman Cone Angle, Electronic Parameters)

The steric and electronic properties of ancillary ligands, particularly phosphines, play a crucial role in determining the stability, reactivity, and selectivity of the resulting rhodium complexes. These properties are often quantified using parameters such as the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the solid angle at the metal center that is occupied by the ligand. Wider cone angles indicate greater steric hindrance around the metal. mdpi.comacs.org

The Tolman electronic parameter is derived from the C-O stretching frequency (ν(CO)) in the infrared spectrum of [Ni(CO)₃L] complexes, where L is the phosphine ligand. A lower ν(CO) value indicates a more electron-donating (more basic) phosphine ligand, which leads to increased electron density on the metal and enhanced back-bonding to the remaining CO ligands. mdpi.comacs.org

The combination of these two parameters provides a powerful tool for rationalizing and predicting the behavior of phosphine-modified rhodium catalysts. For instance, in hydroformylation reactions, a balance of steric bulk and electronic properties is often required to achieve high activity and selectivity.

Table 2: Tolman Cone Angles and Electronic Parameters for Selected Phosphine Ligands

LigandTolman Cone Angle (θ) [°]Tolman Electronic Parameter (ν(CO)) [cm⁻¹]
P(tBu)₃1822056.1
PCy₃1702056.4
P(iPr)₃1602058.5
PEt₃1322061.7
PPh₃1452068.9
P(OPh)₃1282085.3
P(OMe)₃1072079.7
P(p-tolyl)₃1452066.7
P(m-tolyl)₃1452068.3
P(o-tolyl)₃1942068.3

Conformational Preferences and Rotational Isomerism in Ligand-Modified Rhodium Complexes

The introduction of bulky or unsymmetrical ancillary ligands into the coordination sphere of rhodium can lead to the formation of conformational isomers. These isomers arise from restricted rotation around metal-ligand or ligand-internal bonds. The relative stability of these conformers is dictated by a delicate balance of steric and electronic interactions.

In square planar rhodium(I) complexes, such as those derived from [Rh(acac)(CO)₂], the orientation of phosphine ligands can be influenced by steric clashes between the substituents on the phosphorus atom and the other ligands in the coordination plane. This can lead to preferred rotational conformations. The energy barriers to rotation between these conformers can be determined by dynamic NMR spectroscopy. researchgate.net

For example, in the complex mer,cis-[RhCl₂(Ph₂PCH₂C(O)Ph)₂], a dynamic exchange between the pendant and coordinated keto functions of the phosphine ligand was observed, with an activation energy of 75 ± 2 kJ mol⁻¹. researchgate.net Similarly, the cationic complex mer,cis-[[RhCl(H₂O){Ph₂PCH₂C(O)Ph}₂]PF₆] exhibits fluxional behavior in solution with an activation energy of 56 ± 1 kJ mol⁻¹. researchgate.net

While specific data on the conformational preferences of a wide range of ligand-modified [Rh(acac)(CO)₂] analogues is not extensively tabulated, the principles of steric hindrance and the minimization of non-bonded interactions are the primary driving forces. In catalytically active species, the conformational flexibility of the ligands can be crucial for accommodating substrates and facilitating the elementary steps of the catalytic cycle.

Influence of Bidentate Ligand Properties on Coordination Geometry and Reactivity

Bidentate ligands, particularly diphosphines, are of immense importance in catalysis as they can chelate to the metal center, providing enhanced stability and influencing the coordination geometry. The bite angle of a bidentate ligand, which is the P-Rh-P angle in the resulting chelate ring, is a critical parameter that affects both the steric and electronic properties of the complex.

The reaction of [Rh(acac)(CO)₂] with bidentate phosphines can lead to the displacement of both carbonyl ligands and the formation of complexes of the type [Rh(acac)(P-P)], where P-P represents the diphosphine ligand. The coordination geometry of these complexes is significantly influenced by the natural bite angle of the diphosphine. For instance, ligands with a small bite angle may favor a cis coordination, while those with a larger bite angle can enforce a more distorted geometry.

The reactivity of these complexes is also highly dependent on the properties of the bidentate ligand. For example, in rhodium-catalyzed dehydrogenative silylation, bulky and electron-rich C₂-symmetric diphosphine ligands were found to be highly effective. researchgate.net The electronic nature of the ligand can also impact reactivity; for instance, in the hydroamination of alkynes, an increase in the steric bulk of the substituent near the nitrogen donor in phosphine-pyrazolyl ligands led to improved catalytic performance. nih.gov

The interplay between the bite angle, steric bulk, and electronic properties of the bidentate ligand allows for the fine-tuning of the catalytic activity and selectivity of the rhodium center for specific applications.

Table 3: Influence of Bidentate Ligand Type on Rhodium Complex Reactivity

Bidentate Ligand TypeApplicationKey Ligand Property InfluenceReference
C₂-symmetric bisphosphinesDehydrogenative silylationBulky and electron-rich ligands enhance reactivity. researchgate.net
Phosphine-pyrazolyl ligandsHydroamination of alkynesIncreased steric bulk near the nitrogen donor improves catalytic performance. nih.gov
Diphosphines with varying backbonesGeneral catalysisBite angle influences coordination geometry and catalytic selectivity. researchgate.net

Complex Equilibria and Dormant Species Formation in Catalytically Relevant Systems

In catalytically relevant systems derived from [Rh(acac)(CO)₂], the active catalyst is often part of a complex network of equilibria involving various ligated rhodium species. Under catalytic conditions, not all rhodium species present in the reaction mixture are actively participating in the main catalytic cycle. Some may exist as "dormant" or "resting" states, which are thermodynamically more stable but less reactive.

For example, in the hydroformylation of 1-hexene (B165129) catalyzed by a system generated from [Rh(acac)(CO)₂] and 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos), the species [RhH(CO)(η³-triphos)] is considered the resting state of the catalyst. researchgate.net This complex is in equilibrium with the catalytically active 16-electron species [RhH(CO)(η²-triphos)], which is formed by the dissociation of one of the phosphorus arms of the triphos ligand. researchgate.net

In some cases, catalytically inactive species can be formed irreversibly, leading to catalyst deactivation. For instance, in a rhodium-catalyzed propargylic C-H activation, a catalytically inactive rhodium(III) σ-vinyl species was identified as a deactivation product. nih.gov The stationary concentration of the active catalyst during the reaction can be very low, with the majority of the rhodium complex existing in a deactivated state. nih.gov

Understanding these complex equilibria and the nature of dormant and deactivated species is crucial for optimizing catalytic processes and improving catalyst longevity.

Advanced Spectroscopic and Computational Investigations of Dicarbonylacetylacetonato Rhodium I and Its Derivatives

Vibrational Spectroscopy (FTIR, 2D-IR) for Probing Carbonyl Stretching Modes

To accurately interpret experimental vibrational spectra, computational simulations are employed. For Dicarbonylacetylacetonato rhodium(I), ab initio electronic structure calculations are used to develop an anharmonic force field that describes the potential energy surface of the CO stretching modes. researchgate.net This approach moves beyond the simple harmonic oscillator approximation, accounting for the inherent anharmonicity of the vibrations.

An effective vibrational exciton Hamiltonian can be constructed to model the two coupled carbonyl oscillators. researchgate.net This Hamiltonian includes parameters for the local mode frequencies, the inter-modal coupling, and the anharmonicity of the vibrational energy levels. These parameters can be calculated using high-level quantum chemical methods, such as second-order Møller-Plesset perturbation theory (MP2) with a basis set like LanL2DZ, which incorporates an effective core potential for the rhodium atom. researchgate.net Diagonalization of this Hamiltonian yields the energy levels and transition dipole moments necessary to simulate the vibrational spectra, including the fundamental transitions, overtones, and combination bands. researchgate.net This methodology allows for the reliable prediction of both linear FTIR and nonlinear 2D-IR spectra without the need for empirical parametrization. researchgate.netresearchgate.net

ParameterDescriptionCalculated Value (cm⁻¹)
ω₁ , ω₂ Intrinsic (local mode) frequencies of the C≡O oscillators2056
Ωₛ Frequency of the symmetric singly excited eigenmode2085
Ωₐ Frequency of the antisymmetric singly excited eigenmode2013
V Inter-mode coupling constant-36
Δₛₛ Anharmonicity of the symmetric overtone-14
Δₐₐ Anharmonicity of the antisymmetric overtone-14
Δₐₛ Anharmonicity of the combination band-27

Table 1: Calculated parameters for the vibrational exciton Hamiltonian of Dicarbonylacetylacetonato rhodium(I) based on ab initio calculations. Data sourced from reference researchgate.net.

In-situ FTIR spectroscopy is crucial for studying the behavior of Dicarbonylacetylacetonato rhodium(I) under conditions relevant to catalytic processes, such as hydroformylation. By monitoring the vibrational spectrum of the complex in a reaction vessel under high pressure and temperature, researchers can identify the active catalytic species and follow the transformation of the precursor.

When Dicarbonylacetylacetonato rhodium(I) is treated with synthesis gas (a mixture of CO and H₂), its characteristic CO stretching bands change, indicating the formation of new rhodium carbonyl species. For instance, under hydroformylation conditions (e.g., 100 °C, 2.0 MPa of CO/H₂), Dicarbonylacetylacetonato rhodium(I) can transform into rhodium carbonyl clusters, such as tetrarhodium dodecacarbonyl ([Rh₄(CO)₁₂]). This transformation is readily observed by the disappearance of the precursor's ν(CO) bands and the appearance of new bands corresponding to the cluster species. The use of peak group analysis (PGA) on the collected in-situ spectra allows for the deconvolution of overlapping signals and the determination of the concentration profiles of the different species present in the reaction mixture.

Compoundν(CO) Bands (cm⁻¹)Conditions / Notes
[Rh(acac)(CO)₂]~2083, ~2014Initial precursor in n-dodecane
[Rh₄(CO)₁₂]~2075, ~2067, ~2043, ~1885Formed from [Rh(acac)(CO)₂] under syngas pressure
[Rh₂(CO)₈]~2086, ~2060, ~2033, ~1863, ~1846Intermediate species identified by PGA and DFT

Table 2: Characteristic infrared carbonyl stretching frequencies of Dicarbonylacetylacetonato rhodium(I) and related rhodium carbonyl species observed during in-situ FTIR studies under hydroformylation conditions. Data sourced from reference.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Property Assessment

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of Dicarbonylacetylacetonato rhodium(I) and its derivatives. These computational methods allow for the detailed examination of molecular structures, conformational preferences, and electronic properties, providing insights that complement experimental findings. researchgate.net DFT calculations are used to model catalytic cycles, such as the conversion of syngas and methanol (B129727) to ethanol (B145695), where catalysts derived from Dicarbonylacetylacetonato rhodium(I) are employed.

A typical DFT study on a rhodium catalyst system might involve geometry optimizations using a functional like B3LYP with Grimme's D3 dispersion correction. Mixed basis sets are often employed, such as Pople's double-ζ basis set (6-31G(d)) for lighter atoms (H, C, O, P) and the LANL2DZ basis set with an effective core potential for the rhodium atom. Solvent effects are commonly included using models like the SMD solvation model.

ParameterSpecificationApplication Example
Functional B3LYP with Grimme's D3(BJ) dispersionGeometry optimizations and energy calculations
Basis Set (Rh, I) LANL2DZ with effective core potentialDescribes the core electrons of heavy atoms efficiently
Basis Set (H, C, O, P) 6-31G(d) (for optimization)Standard Pople-style basis set
Basis Set (Refinement) def2-TZVP (Rh, I), 6-311++G(d,p) (others)For higher accuracy single-point energy calculations
Solvation Model SMD (Solvation Model based on Density)To simulate reactions in a solvent (e.g., methanol)

Table 3: Representative parameters used in DFT calculations for a catalyst system derived from Dicarbonylacetylacetonato rhodium(I) and a diphosphine ligand. Data sourced from reference.

DFT calculations are widely used to simulate spectroscopic properties, which aids in the assignment of experimental spectra. For Dicarbonylacetylacetonato rhodium(I), DFT can be used to calculate harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled, can be compared with experimental FTIR and Raman spectra to assign the observed vibrational modes. Furthermore, these calculations can predict the infrared spectra of potential intermediates or products, such as various rhodium carbonyl clusters, helping to identify species present in in-situ experiments. As discussed in section 4.1.1, more advanced computational methods rooted in quantum chemistry can simulate anharmonic frequencies and predict complex 2D-IR spectra with high fidelity. researchgate.netresearchgate.net

DFT calculations provide crucial insights into the three-dimensional structure of molecules, including the preferred orientation of ligands and the relative energies of different conformers. For derivatives such as [Rh(acac)(CO)(PR₃)], DFT can be used to predict the geometry, including bond lengths and angles. researchgate.net For example, calculations can reveal the elongation of the Rh-O bond that is trans to a strong σ-donating ligand like an N-heterocyclic carbene or a phosphine (B1218219), a phenomenon known as the trans-influence. researchgate.net By comparing the energies of different possible isomers or conformers, DFT can predict the most stable structure in the gas phase, which can then be compared with solid-state data from X-ray crystallography to understand the effects of crystal packing forces. researchgate.net

X-ray Crystallography of Dicarbonylacetylacetonato Rhodium(I) Derivatives

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structure of dicarbonylacetylacetonato rhodium(I), often abbreviated as Rh(acac)(CO)₂, and its derivatives. These studies provide critical insights into the coordination environment of the rhodium center, the bonding characteristics within the molecule, and the intermolecular interactions that dictate the solid-state packing.

Analysis of Coordination Geometry and Bond Lengths

The molecular structure of dicarbonylacetylacetonato rhodium(I) reveals a square-planar coordination geometry around the central rhodium atom wikipedia.org. The rhodium center is chelated by the acetylacetonate (B107027) ligand and coordinated to two terminal carbonyl ligands.

A definitive study on the crystal structure of Rh(acac)(CO)₂ provided detailed measurements of bond lengths and angles, which are crucial for understanding the electronic and steric properties of the complex. The Rh-O distances are approximately 2.04 Å, and the Rh-C bond lengths are around 1.83 Å. The bite angle of the acetylacetonate ligand (O-Rh-O) is close to 90.8°, while the C-Rh-C angle between the carbonyl ligands is approximately 88.9° researchgate.net. These values are indicative of a slightly distorted square-planar geometry.

Interactive Table: Selected Bond Lengths and Angles for Dicarbonylacetylacetonato Rhodium(I)

ParameterValue (Å or °)
Rh-O12.040
Rh-O22.044
Rh-C11.831
Rh-C21.831
O1-Rh-O290.8
C1-Rh-C288.9

Data sourced from the crystal structure refinement of acetylacetonatodicarbonylrhodium(I).

In derivatives of dicarbonylacetylacetonato rhodium(I), where the acetylacetonate ligand is modified, slight variations in these bond lengths and angles can be observed. For instance, in dicarbonyl-o-semiquinonato rhodium complexes, the coordination geometry remains essentially square-planar, but the specific Rh-O and Rh-C bond lengths can be influenced by the electronic properties of the semiquinonato ligand. Similarly, rhodium(I) dicarbonyl complexes with other β-diketonato ligands, such as those containing ferrocenyl or fluorenyl moieties, also exhibit this characteristic square-planar arrangement acs.orgmdpi.commdpi.com.

Examination of Molecular Packing

The solid-state arrangement of dicarbonylacetylacetonato rhodium(I) molecules is characterized by distinct stacking of the planar units. The compound crystallizes in the triclinic space group P1 wikipedia.org. This packing arrangement leads to the formation of linear chains of rhodium atoms. A significant feature of this structure is the relatively short distance between adjacent rhodium atoms in the stack, which is approximately 326 pm (3.26 Å) wikipedia.org. This distance is short enough to suggest the presence of weak metal-metal interactions, a common feature in square-planar d¹-metal complexes.

The molecular packing in derivatives of Rh(acac)(CO)₂ can exhibit different motifs, ranging from discrete dimers to one-dimensional polymeric chains. For example, certain dicarbonyl-o-semiquinonato rhodium complexes have been found to exist in two polymorphic modifications, both of which feature stack packing through direct Rh-Rh bonds acs.org. The difference between the polymorphs lies in the relative shift of the molecular stacks with respect to each other. In some derivatives, the intermolecular interactions can lead to the formation of dimeric pairs in the crystalline state acs.org.

The nature of the substituents on the β-diketonato ligand can significantly influence the molecular packing. For instance, bulky substituents may hinder the close approach of molecules, leading to longer Rh-Rh distances or different packing arrangements altogether. These variations in molecular packing can, in turn, affect the physical properties of the crystalline material.

Interactive Table: Crystallographic Data for Dicarbonylacetylacetonato Rhodium(I)

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)6.5189
b (Å)7.7614
c (Å)9.205
α (°)106.04
β (°)91.15
γ (°)100.21
Rh-Rh distance (pm)~326

Data for the parent compound, Dicarbonylacetylacetonato rhodium(I).

Catalytic Applications of Dicarbonylacetylacetonato Rhodium I As a Precursor

Homogeneous Catalysis

Dicarbonylacetylacetonato rhodium(I) is a versatile precursor for numerous homogeneous catalytic processes. Its applications span across hydroformylation reactions and various methods of carbon-carbon bond formation.

Hydroformylation Reactions

Hydroformylation, also known as oxo synthesis, is a pivotal industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. Dicarbonylacetylacetonato rhodium(I) is a commonly employed catalyst precursor for these reactions. chemicalbook.comsynthesiswithcatalysts.comsigmaaldrich.com

The catalytic system derived from dicarbonylacetylacetonato rhodium(I) has demonstrated high efficiency in the hydroformylation of a wide array of olefins.

1-Octene (B94956) and 1-Dodecene (B91753): The hydroformylation of long-chain terminal olefins like 1-octene and 1-dodecene has been extensively studied. researchgate.netresearchgate.netnih.gov For instance, in the hydroformylation of 1-dodecene using a catalyst system derived from Rh(acac)(CO)2 and the water-soluble ligand SulfoXantPhos in a microemulsion system, high conversions and excellent selectivities towards the linear aldehyde product have been achieved. researchgate.net The reaction conditions, such as temperature and pressure, significantly influence the reaction rate and selectivity. researchgate.netresearchgate.net

Limonene: The hydroformylation of limonene, a renewable monoterpene, has been successfully carried out using dicarbonylacetylacetonato rhodium(I) in combination with phosphine (B1218219) ligands. researchgate.net These catalytic systems show high activity under relatively mild conditions, leading to the formation of aldehydes that are valuable fragrance intermediates. researchgate.net

Styrene: Dicarbonylacetylacetonato rhodium(I) is also a precursor for catalysts used in the hydroformylation of styrene. americanelements.com

Disubstituted Aryl Olefins: The hydroformylation of disubstituted aryl olefins is another area where rhodium catalysts derived from this precursor have been applied.

Enamides: A highly enantioselective rhodium-catalyzed reductive hydroformylation of α-substituted enamides has been developed. nih.gov This method provides access to valuable chiral 1,3-amino alcohols in good yields and with excellent enantioselectivities. nih.gov The success of this transformation is attributed to the use of specific chiral phosphine ligands in conjunction with the rhodium precursor. nih.gov

A critical aspect of hydroformylation is controlling the regioselectivity, which determines the formation of either a linear (n-aldehyde) or a branched (iso-aldehyde) product. The choice of ligands plays a crucial role in directing the reaction towards the desired isomer.

In the hydroformylation of propene, for example, the use of specific rhodium-bisphosphite catalysts can lead to high regioselectivity for the linear product, n-butanal. nih.govrsc.org This selectivity is attributed to the steric properties of the ligand. rsc.org Similarly, in the hydroformylation of 1-decene (B1663960), the Rh/sulfoxantphos catalyst system demonstrates higher regioselectivity towards the linear aldehyde compared to other systems. rsc.org Conversely, phospholane-phosphite ligands have been shown to favor the formation of branched aldehydes in the hydroformylation of terminal alkenes. mdpi.com The ability to tune the regioselectivity is of significant industrial importance, as the demand for linear and branched aldehydes varies depending on their application. nih.govmdpi.com

Carbon-Carbon Bond Formation

Beyond hydroformylation, dicarbonylacetylacetonato rhodium(I) is a precursor for catalysts that facilitate various carbon-carbon bond-forming reactions.

Rhodium catalysts derived from dicarbonylacetylacetonato rhodium(I) are effective in mediating conjugate addition reactions, a powerful tool for constructing carbon-carbon bonds.

Aryl- and Vinylboronic Acids to Enones: The conjugate addition of aryl- and vinylboronic acids to α,β-unsaturated enones is a well-established method catalyzed by rhodium complexes. organic-chemistry.org For instance, the addition of phenylboronic acid to 2-cyclohexenone can be achieved using a rhodium catalyst. The reaction can be performed in aqueous media, and the choice of chiral ligands allows for highly enantioselective transformations.

Terminal Alkynes to Vinyl Ketones: Rhodium-catalyzed 1,4-conjugate addition of terminal alkynes to vinyl ketones represents another important application. This reaction allows for the formation of γ,δ-alkynyl ketones, which are versatile synthetic intermediates.

Dicarbonylacetylacetonato rhodium(I) also serves as a precursor for catalysts in carbonylative cycloaddition reactions. These reactions involve the incorporation of carbon monoxide into a cyclic framework. An example is the carbotricyclization of enediynes, which can be catalyzed by rhodium complexes.

Silylformylation and Carbonylative Silylcarbocyclization

Dicarbonylacetylacetonato rhodium(I) is an effective precatalyst for silylformylation and related reactions. Silylformylation is a significant reaction that involves the addition of a silyl (B83357) and a formyl group across an unsaturated bond. The rhodium complex, in conjunction with a phosphine ligand, catalyzes the silylformylation of alkynes, which can proceed in a tandem intramolecular fashion with allylsilylation. This particular cascade reaction is notable for its efficiency in creating two new carbon-carbon bonds and a remote stereocenter, providing anti-1,5-diols that are valuable synthetic intermediates for polyol synthesis.

The compound also serves as a precatalyst for the carbonylative silylcarbocyclization (SiCaC) reaction, a powerful method for constructing cyclic compounds. chinesechemsoc.org For instance, this catalytic process has been instrumental in the synthesis of isodomoic acids. chinesechemsoc.org The versatility of Dicarbonylacetylacetonato rhodium(I) in these transformations highlights its utility in complex molecule synthesis. synthesiswithcatalysts.comchinesechemsoc.org

Table 1: Applications of Dicarbonylacetylacetonato Rhodium(I) in Silylformylation and Related Reactions

Reaction TypeSubstrate TypeKey TransformationApplication ExampleCitation
SilylformylationOlefins, AlkynesAddition of silyl and formyl groupsSynthesis of functionalized silanes chinesechemsoc.org
Carbonylative SilylcarbocyclizationUnsaturated systemsFormation of cyclic structuresSynthesis of isodomoic acids chinesechemsoc.org
Tandem Silylformylation–AllylsilylationAlkynesFormation of anti-1,5-diolsPolyol synthesis synthesiswithcatalysts.com

C-H Activation Processes

Rhodium complexes are pivotal in the advancement of C-H bond functionalization, a strategy that circumvents the need for pre-functionalized starting materials in organic synthesis. nist.gov Rhodium(I) catalysts, often generated from precursors like Dicarbonylacetylacetonato rhodium(I), typically operate via a mechanism involving the coordination of a directing group on the substrate to the metal center. nist.gov This is followed by oxidative addition of the C-H bond to the Rh(I) center, forming a rhodium(III) hydride intermediate. Subsequent steps involving insertion of a coupling partner (like an alkene or alkyne) and reductive elimination forge the new C-C bond and regenerate the active Rh(I) catalyst. nist.gov

While phosphine ligands can sometimes retard these reactions, phosphine-free systems utilizing rhodium(I) carbonyl complexes have proven effective. wikipedia.org For example, the regioselective functionalization of aromatic C-H bonds has been achieved using acid chlorides as coupling partners through a decarbonylative C-H activation pathway catalyzed by rhodium(I) complexes. wikipedia.org The choice of the rhodium precursor and reaction conditions is crucial for the efficiency and selectivity of these transformations. wikipedia.org

Table 2: Mechanistic Steps in Rh(I)-Catalyzed C-H Activation

StepDescriptionIntermediate SpeciesCitation
1. ChelationCoordination of the directing group to the Rh(I) center.Substrate-Rh(I) Complex nist.gov
2. Oxidative AdditionActivation and cleavage of the C-H bond.Rh(III) Hydride Intermediate nist.gov
3. InsertionInsertion of an alkyne or alkene into the Rh-H or Rh-C bond.Expanded Metallacycle nist.gov
4. Reductive EliminationFormation of the C-C bond and release of the product.Functionalized Product nist.gov
5. Catalyst RegenerationThe Rh(I) catalyst is regenerated for the next cycle.Active Rh(I) Species nist.gov

Hydroaminomethylation Reactions

Hydroaminomethylation is a powerful atom-economical reaction that converts alkenes into amines with an extended carbon chain in a single step. This transformation involves three sequential catalytic steps: hydroformylation of the alkene to an aldehyde, condensation of the aldehyde with an amine to form an enamine or imine, and subsequent hydrogenation to the final amine product. metalor.comacs.org Rhodium complexes are key catalysts for this process, often requiring modification with specific ligands to achieve high activity and selectivity. acs.org

Dicarbonylacetylacetonato rhodium(I) can be used as a rhodium source for these catalytic systems. metalor.com The success of the reaction is highly dependent on the choice of catalyst precursor, ligands, and reaction conditions to suppress numerous potential side reactions. These side reactions include simple hydrogenation of the starting alkene, isomerization of the double bond, and self-condensation of the intermediate aldehyde (aldol reaction). metalor.com Studies using a rhodium precursor with a bidentate phosphine ligand in an aqueous microemulsion system have demonstrated high regioselectivity (>97%) and chemoselectivity (>85%) in the hydroaminomethylation of 1-decene, showcasing the potential for developing efficient and selective processes. metalor.com

Formylation of Organometallics (e.g., Organomercurials)

A novel transformation catalyzed by rhodium is the formylation of organometallic compounds, specifically organomercurials. synthesiswithcatalysts.com This reaction represents a new application for organomercurials in synthesis. The process, catalyzed by a system derived from Dicarbonylacetylacetonato rhodium(I), allows for the efficient synthesis of polyols, which are important structural motifs in many natural products. synthesiswithcatalysts.com This method expands the synthetic utility of both rhodium catalysis and organomercury reagents. synthesiswithcatalysts.com

Homologation of Methanol (B129727) to Ethanol (B145695)

The conversion of methanol to ethanol, a key value-added chemical and fuel alternative, can be achieved through homologation using syngas (a mixture of CO and H₂). chinesechemsoc.org Rhodium-based catalysts play a crucial role in this process. Dicarbonylacetylacetonato rhodium(I) has been successfully evaluated as a rhodium precursor in a bimetallic Rh/Ru catalytic system for the one-pot, homogeneous homologation of methanol. chinesechemsoc.org

In this dual catalytic system, the rhodium complex, often modified with a phosphine ligand, catalyzes the carbonylation of methanol to acetaldehyde, while a ruthenium co-catalyst facilitates the subsequent hydrogenation to ethanol. Researchers found that Rh(acac)(CO)₂ gave comparable results to other rhodium precursors in this reaction, achieving high selectivity for ethanol (>91%) under optimized conditions, which included a syngas ratio of H₂/CO = 4:1 and the use of methyl iodide as a promoter. chinesechemsoc.org

Table 3: Performance of Rh/Ru Dual Catalyst in Methanol Homologation

Rhodium PrecursorCo-catalystLigandSyngas Ratio (H₂:CO)Ethanol SelectivityCitation
Rh(acac)(CO)₂RuCl₃•(H₂O)ₓdppp4:1>91% chinesechemsoc.org

Heterogenized Catalysis and Catalyst Recycling

While homogeneous catalysts offer high activity and selectivity, their separation from the product stream and subsequent recycling present significant challenges. Heterogenizing the catalyst, typically by immobilizing it on a solid support, is a key strategy to overcome these limitations. This approach combines the advantages of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (ease of separation and reuse). nih.govyoutube.com

Polymer-Supported Homogeneous Catalysts

Polymers are excellent materials for supporting rhodium catalysts. nih.govyoutube.com Cationic diphosphine rhodium complexes, which can be generated from precursors like Dicarbonylacetylacetonato rhodium(I), have been covalently immobilized into highly cross-linked macroporous polymers. nih.gov These supports possess a permanent pore structure, which allows reactants and solvents to access the catalytic sites freely without requiring the polymer to swell. nih.gov

This property is particularly advantageous as it allows the catalyst to function in a broad range of solvents, including polar protic ones like methanol. nih.gov The insoluble nature of the polymer-supported catalyst permits simple product separation by filtration, and the catalyst can be effectively reused. nih.gov For example, polyvinylpyrrolidone (B124986) (PVP) has been used as a support for a rhodium catalyst in the vapor-phase carbonylation of methanol, demonstrating excellent activity, selectivity, and high stability with minimal leaching of the active rhodium species. youtube.com In contrast, other polymer supports like diphenylphosphinated styrene-divinylbenzene have shown issues with rhodium leaching under similar conditions. youtube.com

Table 4: Comparison of Polymer Supports for Rhodium Catalysts

Polymer SupportCatalyst TypeApplicationKey FindingCitation
Macroporous PolymerCationic Diphosphine RhodiumAlkene HydrogenationCatalyst is reusable and functions in polar protic solvents. nih.gov
Polyvinylpyrrolidone (PVP)Rhodium ComplexMethanol CarbonylationExcellent activity, selectivity, and high stability with minimal Rh leaching. youtube.com
Styrene-Divinylbenzene (SDT)Rhodium ComplexMethanol CarbonylationLeaching of the active rhodium species was observed. youtube.com

Aqueous Multiphase Systems and Microemulsions

The application of Dicarbonylacetylacetonato rhodium(I) as a catalyst precursor in aqueous multiphase systems, particularly microemulsions, represents a significant advancement in the hydroformylation of long-chain olefins. These systems address the inherent challenge of bringing water-insoluble substrates, such as long-chain olefins, into contact with a water-soluble catalyst. The formation of microemulsions, which are thermodynamically stable, transparent dispersions of oil and water, is facilitated by the addition of surfactants. This creates a large interfacial area, enhancing reaction rates.

In a notable application, Dicarbonylacetylacetonato rhodium(I) is used as a precursor for the hydroformylation of 1-dodecene. researchgate.netresearchgate.net The reaction is carried out in a microemulsion system composed of 1-dodecene, water, and a non-ionic surfactant. researchgate.net The active catalyst is formed in situ by the reaction of the rhodium precursor with a water-soluble phosphine ligand, such as SulfoXantPhos. This approach combines the high activity and selectivity of a homogeneous catalyst with the ease of separation typical of a heterogeneous system. The use of microemulsions allows for the reaction to proceed efficiently under relatively mild conditions. For instance, studies on the hydroformylation of 1-dodecene in such systems have reported high turnover frequencies (TOFs) exceeding 1000 h⁻¹ and excellent selectivity towards the desired linear aldehyde (98:2 linear to branched ratio). researchgate.net

Similarly, the hydroaminomethylation of long-chain olefins, a tandem reaction involving hydroformylation followed by reductive amination, has been successfully demonstrated in aqueous microemulsion systems using Dicarbonylacetylacetonato rhodium(I) as the precursor. d-nb.info In the case of 1-decene, this one-pot synthesis yielded high regioselectivities of over 97% and chemoselectivities greater than 85%. d-nb.info These findings underscore the versatility of Dicarbonylacetylacetonato rhodium(I) in complex, multiphase catalytic processes.

The choice of surfactant and its concentration are critical parameters that influence the phase behavior of the microemulsion and, consequently, the catalytic activity and the efficiency of product separation. researchgate.net Non-ionic surfactants are often favored due to their compatibility with the catalyst system. researchgate.net The temperature-dependent phase behavior of these microemulsions can be exploited to facilitate catalyst recycling. After the reaction, a change in temperature can induce phase separation, allowing the product-containing organic phase to be easily separated from the aqueous phase containing the rhodium catalyst. researchgate.net

Interactive Data Table: Hydroformylation of 1-Dodecene in a Microemulsion System

Parameter Value Reference
Catalyst Precursor Dicarbonylacetylacetonato rhodium(I) researchgate.netresearchgate.net
Substrate 1-Dodecene researchgate.netresearchgate.net
Ligand SulfoXantPhos researchgate.netresearchgate.net
System Aqueous Microemulsion researchgate.netresearchgate.net
Turnover Frequency (TOF) >1000 h⁻¹ researchgate.net
n/iso Ratio (Selectivity) 98:2 researchgate.net
Rhodium Leaching < 1 ppm researchgate.net

Strategies for Minimizing Metal Leaching and Catalyst Recovery

A primary challenge in homogeneous catalysis is the separation and recovery of the expensive noble metal catalyst from the reaction products. For catalysts derived from Dicarbonylacetylacetonato rhodium(I), several strategies have been developed to minimize rhodium leaching into the product phase and to facilitate catalyst recycling.

In the context of aqueous multiphase and microemulsion systems, the primary strategy for catalyst recovery is the immobilization of the catalyst in the aqueous phase. researchgate.net By using water-soluble ligands, the rhodium complex becomes hydrophilic and preferentially resides in the aqueous phase. This allows for a straightforward separation from the organic product phase via decantation after the reaction is complete. The effectiveness of this approach is demonstrated in the hydroformylation of 1-dodecene in microemulsions, where rhodium leaching into the organic phase was found to be less than 1 ppm. researchgate.net Batch-recycling experiments have shown that the rhodium catalyst remains stable and active for at least four consecutive runs with only a minor loss in activity. researchgate.net

The stability of the catalyst complex is crucial for minimizing leaching. Catalyst deactivation can lead to the formation of rhodium species that are more soluble in the organic phase. One identified deactivation pathway is the oxidative degradation of the phosphine ligands. rsc.org Operando Fourier-transform infrared (FTIR) spectroscopy has been employed to study these deactivation processes in real-time. rsc.org Understanding the mechanisms of catalyst degradation allows for the development of strategies to enhance catalyst stability, such as the use of more robust ligands or the addition of stabilizers.

For reactions where an aqueous phase is not employed, other recovery methods are necessary. One approach is liquid-liquid extraction. For instance, in processes where the catalyst is present in a "tar" or high-boiling residue, an extraction with an aqueous solution can be used to recover the rhodium.

Immobilization of the rhodium catalyst on a solid support is another effective strategy to prevent leaching and enable easy recovery. This transforms the homogeneous catalyst into a heterogeneous one, combining the high selectivity of the molecular catalyst with the practical advantages of a solid catalyst. This approach is discussed in more detail in the following section.

Interactive Data Table: Catalyst Performance and Recovery in Microemulsion Hydroformylation

Parameter Finding Reference
Catalyst System Dicarbonylacetylacetonato rhodium(I) / SulfoXantPhos researchgate.net
Recovery Method Phase separation of aqueous catalyst phase researchgate.net
Rhodium Leaching < 1 ppm into the organic phase researchgate.net
Catalyst Stability Stable for at least 4 recycle runs researchgate.net
Deactivation Pathway Oxidative degradation of the phosphite (B83602) ligand rsc.org

Nanoparticle Formation and Surface-Supported Catalysis

Dicarbonylacetylacetonato rhodium(I) serves as a valuable precursor for the synthesis of rhodium nanoparticles (RhNPs) and the preparation of surface-supported catalysts. These materials bridge the gap between homogeneous and heterogeneous catalysis, often exhibiting enhanced stability and recyclability.

The synthesis of RhNPs from Dicarbonylacetylacetonato rhodium(I) can be achieved through various methods. A "green" synthesis approach involves the reduction of the precursor in water at elevated temperatures, using stabilizing polymers like polyvinylpyrrolidone (PVP) or polyvinyl alcohol (PVA). The resulting nanoparticles have shown excellent catalytic activity in reactions such as benzene (B151609) hydrogenation and, in the presence of triphenylphosphine (B44618), the hydroformylation of 1-hexene (B165129). In some cases, these nanoparticles can act as a reservoir for soluble active rhodium species.

Mesoporous rhodium nanoparticles with exposed {100} facets have been synthesized using a soft-template strategy. rsc.org These materials have demonstrated significantly higher catalytic activity in C-H oxidation reactions compared to traditional porous or non-porous RhNPs. rsc.org Furthermore, highly porous RhNPs have been developed for use in catalytic converters, showing thermal stability up to 400°C and being three to four times more effective than conventional converters in reducing toxic exhaust gases. ansto.gov.au

Immobilization of rhodium complexes derived from Dicarbonylacetylacetonato rhodium(I) onto solid supports is a key strategy for creating robust and recyclable catalysts. Various materials have been employed as supports, including:

Silica (B1680970) Gel: Quinonoid rhodium complexes have been immobilized on silica gel using a surface sol-gel process. These supported catalysts have shown activity in the polymerization of phenylacetylene.

Proteins: Water-soluble catalyst systems have been developed by complexing Dicarbonylacetylacetonato rhodium(I) with proteins such as human serum albumin (HSA). These bio-hybrid catalysts have been effective in the aqueous biphasic hydroformylation of olefins, with the protein acting as a macromolecular ligand that helps to retain the rhodium complex in the aqueous phase.

The nature of the support can have a significant impact on the catalytic performance. Studies on rhodium catalysts supported on different oxides (e.g., SiO₂, Al₂O₃) have shown that the support influences the distribution and size of the rhodium particles, as well as the acidity of the catalyst, which in turn affects activity and selectivity in reactions like cyclohexane (B81311) ring opening.

Interactive Data Table: Examples of Nanoparticle and Surface-Supported Catalysts from Dicarbonylacetylacetonato rhodium(I)

Catalyst Type Precursor Support/Stabilizer Application Key Finding Reference
Rhodium Nanoparticles Dicarbonylacetylacetonato rhodium(I) PVP or PVA Hydrogenation, Hydroformylation "Green" synthesis route, active catalyst
Mesoporous RhNPs Rhodium precursor Soft-template C-H Oxidation Enhanced activity due to exposed facets rsc.org
Porous RhNPs Rhodium precursor Polymer precursor Catalytic Converters 3-4 times more effective than conventional converters ansto.gov.au
Immobilized Complex Quinonoid rhodium complex Silica Gel Phenylacetylene Polymerization Surface sol-gel immobilization method
Bio-hybrid Catalyst Dicarbonylacetylacetonato rhodium(I) Human Serum Albumin Biphasic Hydroformylation Protein acts as a water-soluble ligand

Mechanistic Elucidation of Catalytic Processes Initiated by Dicarbonylacetylacetonato Rhodium I

Role of Dicarbonylacetylacetonato Rhodium(I) as a Catalyst Precursor in Catalytic Cycles

Dicarbonylacetylacetonato rhodium(I) serves as a stable, air-tolerant, and convenient source of catalytically active rhodium species. google.commatthey.com It is not typically the active catalyst itself but is converted in situ under reaction conditions into the true catalytic species. google.commdpi.com This precursor is employed in a range of catalytic transformations, including hydroformylation, silylformylation, and carbonylative silyl-carbocyclization. synthesiswithcatalysts.com

The activation of the precatalyst generally involves the displacement of the acetylacetonate (B107027) (acac) ligand and the coordination of reactants and/or other ligands present in the reaction medium. google.comrsc.org For instance, in hydroformylation reactions, the presence of syngas (a mixture of hydrogen and carbon monoxide) and phosphine (B1218219) ligands leads to the formation of active hydridorhodium carbonyl phosphine complexes. mdpi.comrsc.org

Elementary Reaction Steps

Oxidative Addition Studies (e.g., Methyl Iodide)

Oxidative addition is a critical step in many catalytic cycles, notably in carbonylation reactions like the Monsanto acetic acid process. imperial.ac.uknih.gov In this step, the rhodium(I) center undergoes oxidation to rhodium(III) as a substrate molecule, such as methyl iodide, adds to the metal.

Studies on the oxidative addition of methyl iodide to rhodium(I) complexes, often generated from precursors like dicarbonylacetylacetonato rhodium(I), have been extensive. The reaction is typically first-order in both the rhodium complex and methyl iodide. psu.edu The rate of this reaction, which is often the rate-determining step, is significantly influenced by the solvent and the presence of promoters like iodide ions. psu.edursc.org For example, the rate of oxidative addition of methyl iodide to [Rh(CO)₂I₂]⁻ is substantially promoted by iodide and bases in aprotic solvents. rsc.org The mechanism is thought to involve an Sₙ2-type nucleophilic attack by the rhodium center on the carbon atom of methyl iodide. imperial.ac.uk

Table 1: Activation Parameters for the Oxidative Addition of Methyl Iodide to [Rh(CO)₂I₂]⁻ in Different Solvents

SolventΔG‡ (kJ mol⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)
Methanol (B129727)8765-74
Methyl Acetate (B1210297)9063-91
Data sourced from related studies on rhodium-catalyzed carbonylation. psu.edu

Migratory Insertion Steps

Migratory insertion is another fundamental step where an unsaturated ligand (like an alkene or carbon monoxide) inserts into a metal-ligand bond (such as a metal-hydride or metal-alkyl bond). wikipedia.org In hydroformylation, for example, the migratory insertion of an alkene into a rhodium-hydride bond forms a rhodium-alkyl intermediate. wikipedia.org This is a key step that determines the regioselectivity of the reaction (i.e., the formation of linear vs. branched aldehydes). wikipedia.org Subsequently, the migratory insertion of carbon monoxide into the rhodium-alkyl bond generates a rhodium-acyl species. figshare.com The steric and electronic properties of the ligands on the rhodium center play a crucial role in the rate and selectivity of this step. figshare.com

Hydrogenolysis of Acyl Intermediates

The final step in many catalytic cycles, such as hydroformylation, is the release of the product and regeneration of the active catalyst. rsc.org Hydrogenolysis, the cleavage of a bond by reaction with hydrogen, is a common pathway for this. In hydroformylation, the rhodium-acyl intermediate reacts with hydrogen to produce the aldehyde product and regenerate the rhodium-hydride catalyst, thus completing the catalytic cycle. rsc.org

Proposed Active Catalytic Species

The in situ transformation of dicarbonylacetylacetonato rhodium(I) under catalytic conditions leads to the formation of the true, active catalytic species. In hydroformylation, the most widely accepted active species are hydridobiscarbonyl rhodium complexes, often stabilized by phosphine ligands, with the general formula RhH(CO)ₓLᵧ (where L is a phosphine ligand). mdpi.comrsc.org

Specifically, species such as RhH(CO)(PPh₃)₃ and the coordinatively unsaturated RhH(CO)₂(PPh₃)₂ have been identified or proposed as key players. rsc.orgwikipedia.org The latter is formed from the former by the addition of carbon monoxide. rsc.org These hydrido complexes are highly reactive and readily participate in the elementary steps of the catalytic cycle. wikipedia.org The nature of the phosphine ligand (L) can be tailored to fine-tune the activity and selectivity of the catalyst. mdpi.com

Kinetic Studies of Catalytic Reactions

Kinetic studies are essential for understanding the mechanism of a catalytic reaction, identifying the rate-determining step, and optimizing reaction conditions. For reactions catalyzed by rhodium complexes derived from dicarbonylacetylacetonato rhodium(I), kinetic investigations have provided valuable insights.

In the rhodium-catalyzed carbonylation of methanol, kinetic studies have confirmed that the oxidative addition of methyl iodide to the rhodium(I) complex is often the rate-limiting step. aston.ac.ukresearchgate.net The reaction rate is typically independent of the carbon monoxide pressure at high concentrations, suggesting that CO is not involved in the rate-determining step under these conditions. researchgate.netijcce.ac.ir

For hydroformylation reactions, kinetic analyses have shown that the reaction can have a complex dependence on the concentrations of the catalyst, substrate, and syngas components. researchgate.net The observed kinetics can be influenced by factors such as the formation of catalyst resting states and the equilibrium between different active species. researchgate.netnih.gov For instance, in the hydroformylation of certain alkenes, the formation of stable acylrhodium complexes can lead to catalyst deactivation and non-linear kinetic behavior. researchgate.net

Table 2: Summary of Kinetic Findings for Rhodium-Catalyzed Reactions

ReactionRate-Determining Step (Often)Key Kinetic Observations
Methanol CarbonylationOxidative addition of methyl iodide- First order in [Rh] and [CH₃I] - Zero order in P(CO) at high pressures
HydroformylationCan vary (e.g., alkene insertion, hydrogenolysis)- Complex dependence on substrate, catalyst, and syngas pressures - Potential for catalyst inhibition by products or impurities
This table summarizes general findings from various kinetic studies on related rhodium-catalyzed systems. psu.eduaston.ac.ukresearchgate.netijcce.ac.irresearchgate.net

Determination of Rate-Determining Steps

The identification of the rate-determining step (RDS) is crucial for understanding and optimizing catalytic cycles. In catalytic processes initiated by dicarbonylacetylacetonato rhodium(I), the nature of the RDS can vary significantly depending on the specific reaction and the ligands employed.

For instance, in the rhodium-catalyzed hydroformylation of 1-octene (B94956) using the Xantphos ligand, a combination of kinetic isotope effects and theoretical calculations has been employed to elucidate the RDS. nih.gov The study revealed a small (¹H/²H) kinetic isotope effect of 1.2 for the rhodium hydride species and ¹²C/¹³C isotope effects for the α- and β-carbons of the alkene. nih.gov Computational analysis, including both QM/MM and full QM methods, indicated that while CO dissociation from the resting state has a significant energy barrier, the subsequent hydride migration step possesses a higher barrier, suggesting it is the rate-determining step. nih.gov

Furthermore, in the context of CO₂ hydrogenation catalyzed by rhodium complexes with diphosphine ligands, the rate-determining transition state was identified as the first hydride abstraction from the rhodium dihydride complex. nih.gov DFT calculations have also been instrumental in dissecting the reaction pathways for the hydrogenation of enamines, revealing that the RDS shifts from the initial insertion into the Rh-H bond (for simple alkenes) to the final reductive elimination step. rsc.org

Influence of Reaction Parameters (Temperature, Pressure, Catalyst Loading)

The efficiency and selectivity of catalytic processes involving dicarbonylacetylacetonato rhodium(I) are highly sensitive to reaction parameters such as temperature, pressure, and catalyst loading.

Temperature: Temperature often has a dual effect on catalytic reactions. In the hydroformylation of propene catalyzed by a rhodium complex with phospholene-phosphite ligands, increasing the temperature from 50 °C to 105 °C led to a significant increase in the turnover number (TON), indicating a higher reaction rate. nih.gov However, this increase in activity was accompanied by a slight decrease in iso-selectivity. nih.gov Similarly, in the hydroformylation of 1-decene (B1663960) using fluorinated phosphite (B83602) ligands, the reaction was conducted at 80 °C to achieve high activity. academie-sciences.fr

Pressure: The partial pressures of reactants, particularly CO and H₂, play a critical role. In the hydroformylation of 1-hexene (B165129), the reaction kinetics often exhibit a negative order in CO concentration due to competitive binding at the metal center. researchgate.net For the carbonylation of methanol to acetic acid, it has been observed that at CO partial pressures above 10 bar, the reaction rate becomes independent of this parameter. researchgate.net However, a minimum pressure of 2 bar is necessary to initiate the reaction. researchgate.net In the hydroformylation of internal olefins, the total pressure of syngas (CO/H₂) is a key parameter, with reactions often carried out under significant pressure (e.g., 40 bar). academie-sciences.fr

Catalyst Loading: The concentration of the rhodium catalyst directly influences the reaction rate. In the isomerization and hydroformylation of internal olefins, the molar ratio of the rhodium compound to the reactant is typically in the range of 0.005 to 0.15 mol %. google.com For C-H functionalization reactions, kinetic studies have demonstrated a positive order dependence on the catalyst concentration. nih.gov However, at very low catalyst loadings (e.g., 0.05 mol %), catalyst deactivation can become more pronounced. nih.gov The ratio of ligand to rhodium is also a critical parameter that can influence catalyst speciation and activity. researchgate.net

The interplay of these parameters is complex and requires careful optimization for each specific catalytic system to achieve the desired performance.

Reaction Rate Modeling and Analysis

Mathematical modeling and kinetic analysis are powerful tools for quantifying the behavior of catalytic systems and predicting their performance under various conditions. For reactions catalyzed by dicarbonylacetylacetonato rhodium(I) precursors, various modeling approaches have been employed.

In the rhodium-catalyzed carbonylation of methanol, a comprehensive kinetic study was conducted, leading to the development of a rate expression that accounts for equilibrium constants, CO solubility, and the rate constant. researchgate.net The study utilized the NRTL-Virial model to describe the thermodynamics of the system and determined that the reaction is favorable within a specific temperature window (420K to 520K). researchgate.net The parameters for the rate expression were determined using experimental data and ab initio methods. researchgate.net

For the hydroformylation of 1-hexene, a kinetic model was developed based on a proposed catalytic cycle where the insertion of the alkene into the metal-hydride bond is the rate-determining step. researchgate.net This model is analogous to the well-established mechanisms for similar rhodium-phosphine systems. researchgate.net A more advanced approach, moving beyond the steady-state approximation, has been applied to the hydroformylation with the 6-DPPon ligand. rsc.org This dynamic kinetic analysis, based on energy profiles calculated with high-level computational methods, suggests that multiple intermediates and transition states, rather than a single rate-limiting step, control the reaction rate and selectivity. rsc.org

Furthermore, in the context of heterogeneous hydroformylation, a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model has been successfully applied to describe the reaction of CO, H₂, and ethylene (B1197577) over a Rh/SiO₂ catalyst. osti.gov This model, which posits the hydrogenation of an adsorbed acyl species as the rate-determining step for aldehyde formation, accurately describes the dynamic responses observed experimentally. osti.gov The development of detailed microkinetic models, as has been done for the electrocatalytic reduction of CO₂, represents a future direction for gaining a deeper, quantitative understanding of these complex catalytic processes. youtube.com

Ligand Effects on Reaction Mechanisms and Selectivity

The choice of ligand is paramount in tailoring the catalytic properties of systems derived from dicarbonylacetylacetonato rhodium(I), profoundly influencing both the reaction mechanism and the chemo-, regio-, and enantioselectivity of the transformation.

Influence of Phosphine and Phosphite Ligands

Phosphine and phosphite ligands are the most extensively studied ligand classes for rhodium-catalyzed reactions, each exhibiting distinct electronic and steric properties that modulate the catalyst's behavior.

Phosphine Ligands: Phosphines are generally considered to be strong σ-donors. In the context of CO₂ hydrogenation, the electronic effect of diphosphine ligands has been investigated, revealing that ligands with strong σ-electron withdrawing groups can enhance catalytic efficiency by increasing the hydricity of the rhodium dihydride complex and lowering the activation energy of the rate-determining step. nih.gov In hydroformylation, triphenylphosphine (B44618) (PPh₃) has been a workhorse ligand, though it typically yields a limited normal-to-isomeric (n/i) aldehyde ratio. google.com The use of chelating phosphines like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) is also common. chinesechemsoc.org The concentration of the phosphine ligand relative to the rhodium precursor can have a non-linear effect on catalyst activity. researchgate.net

Phosphite Ligands: Phosphites are characterized as weak σ-donors but strong π-acceptors, a property that makes them particularly effective in reactions where CO dissociation is desirable, such as hydroformylation. researchgate.net This π-acidity facilitates the removal of CO from the metal center, often leading to higher reaction rates compared to phosphine-based systems. researchgate.netresearchgate.net Bulky monophosphite ligands have been shown to generate highly active and selective catalysts for the hydroformylation of various olefins. researchgate.netnih.gov For example, in the hydroformylation of styrene, rhodium catalysts modified with bulky monophosphites achieved complete conversion and high selectivity for aldehydes. nih.gov Fluorinated triphenylphosphite derivatives have been employed in biphasic hydroformylation, demonstrating high activities and regioselectivities. academie-sciences.fracademie-sciences.fr The steric bulk of the phosphite ligand is also a critical factor, with bulkier ligands often leading to different activities and selectivities. nih.gov

The following table summarizes the performance of a rhodium catalyst with different phospholene-phosphite ligands in the hydroformylation of propene. nih.gov

LigandTemperature (°C)TON (in 1 h)Iso-butanal (%)
13a5020471.0
13a7511767.5
13a9033365.7
13a10575164.5
13b757867.0
13b9018464.8
13b10550262.3
13c7518165.3
13c9046263.3
13c10599361.0

Data sourced from a study on rhodium-catalyzed hydroformylation. nih.gov

Stereoisomeric Ligands and Chiral Induction in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and the use of chiral ligands in conjunction with metal catalysts is a primary strategy for achieving this. slideshare.net Dicarbonylacetylacetonato rhodium(I) is a common precursor for generating chiral catalysts for a variety of asymmetric transformations. orgsyn.org

Chiral phosphine and phosphite ligands are extensively used to induce chirality in the products of rhodium-catalyzed reactions. nih.gov In asymmetric hydroformylation, for example, the goal is to produce one enantiomer of the chiral aldehyde product in excess. While monodentate chiral ligands have been explored, it is generally accepted that high enantioselectivity requires bidentate ligands such as bisphosphites or hybrid phosphine-phosphite ligands. nih.gov The combination of different chiral motifs within a single ligand, such as in BINOL-menthol monophosphites, has been investigated to study matching/mismatching effects on enantioselectivity. nih.gov

The following table presents results from the asymmetric hydroformylation of vinyl acetate using a rhodium catalyst and a chiral diazaphospholane ligand. orgsyn.org

SubstrateProductYield (%)ee (%)
Vinyl acetateBranched aldehyde55-5890 (R)
Vinyl acetateLinear aldehyde27-29-

Data from a synthesis of chiral aldehydes via asymmetric hydroformylation. orgsyn.org The enantiomeric excess (ee) indicates the degree of chiral induction.

Rhodium-catalyzed asymmetric hydrogenation is another powerful tool, particularly in the pharmaceutical industry, for producing chiral drugs and intermediates. nih.gov A wide array of enantiopure phosphorus-containing ligands have been developed for this purpose. nih.gov The success of these catalytic systems relies on the ability of the chiral ligand to create a chiral environment around the rhodium center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer.

More recently, the concept of using the metal center itself as the source of chirality has been explored. semanticscholar.org Octahedral rhodium complexes with a chiral-at-metal configuration have been developed and shown to be effective Lewis acid catalysts for asymmetric reactions, demonstrating that chirality can be induced directly from a stereogenic metal center. semanticscholar.org

Advanced Catalyst Design and Optimization Strategies Utilizing Dicarbonylacetylacetonato Rhodium I

Development of Phase-Switching Homogeneous Catalysts

Phase-switching catalysis represents an intelligent approach to bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of the former with the easy catalyst-product separation of the latter. This strategy often involves designing a catalyst system that can reversibly switch its phase solubility in response to an external trigger.

One innovative strategy employs effector-responsive ligands in conjunction with Dicarbonylacetylacetonato rhodium(I). For instance, a catalyst system developed using the ligand OrthoDIMphos with [Rh(acac)(CO)₂] demonstrates the ability to switch between different active species. nih.gov In this system, the catalyst can exist as a monomeric or a dimeric rhodium-hydride complex. The equilibrium between these two states can be controlled by adding a chemical effector, such as a carboxylate. nih.gov The monomeric and dimeric species exhibit distinct catalytic properties in the hydroformylation of 1-octene (B94956), with the linear-to-branched aldehyde ratio (l/b) changing from 4.2 for the monomer to 1.8 for the dimer. This effector-induced switch allows for in-situ control over the catalyst's selectivity and reactivity. nih.gov

Tuning Catalyst Solubility for Efficient Recycling

The high cost of rhodium necessitates the efficient recycling of catalysts. A primary strategy to achieve this is by tuning the solubility of the catalyst to facilitate its separation from the product stream.

One effective method involves immobilizing the rhodium catalyst in a stationary phase that is immiscible with the product phase. For example, catalyst systems derived from [Rh(acac)(CO)₂] have been successfully employed in reductive hydroformylation using ethylene (B1197577) glycol-based solvents. rsc.org By incorporating an amine functionality into the solvent, such as with 2-[2-(dimethylamino)ethoxy]ethanol, the rhodium catalyst can be effectively immobilized. rsc.org This approach allows for the extraction of the alcohol products using supercritical carbon dioxide (scCO₂), leaving the catalyst behind in the polar solvent phase. This system has demonstrated robust recycling capabilities over multiple consecutive runs with minimal rhodium leaching (0.1%) and no loss of catalytic activity. rsc.org

Another approach is the use of high-boiling point solvents, like propylene (B89431) carbonate, to dissolve the catalyst formed from [Rh(acac)(CO)₂] and a ligand such as Biphephos. After the hydroformylation reaction, the more volatile products can be separated by distillation, allowing the catalyst solution to be recycled for subsequent batches. This method has been successfully applied for at least six cycles with consistent aldehyde yields. acs.org Further strategies include the development of fluorous-soluble catalysts and supported liquid-phase (SLP) systems, where the rhodium complex is dissolved in a non-volatile liquid coated on a solid support, which also aids in catalyst retention and recycling. mdpi.comresearchgate.net

Rational Ligand Design for Enhanced Activity, Selectivity, and Stability

The performance of a homogeneous catalyst derived from Dicarbonylacetylacetonato rhodium(I) is critically dependent on the nature of the ancillary ligands. Rational ligand design allows for the fine-tuning of the catalyst's electronic and steric properties to enhance its activity, selectivity, and stability.

Phosphorus-based ligands, such as phosphines and phosphites, are the most extensively studied for rhodium-catalyzed hydroformylation. researchgate.netresearchgate.net Phosphite (B83602) ligands, due to their strong π-acceptor properties, tend to form more active catalysts than phosphines by facilitating the dissociation of carbon monoxide from the rhodium center. researchgate.net The choice of ligand has a profound impact on regioselectivity (the ratio of linear to branched aldehydes). For instance, in the hydroformylation of 1-octene, different phosphine (B1218219) ligands can lead to varying product distributions.

LigandConversion (%)n-nonanal Yield (%)iso-nonanal Yield (%)Regioselectivity (n/iso)
Triphenylphosphine (B44618) (PPh₃)>9967.831.42.2
Tris(o-tolyl)phosphine98.974.224.73.0
Tris(p-tolyl)phosphine>9962.436.91.7
No Ligand12---
Table based on data from hydroformylation of 1-octene with [Rh(acac)(CO)₂] under classic conditions. researchgate.net

The design of the ligand backbone is also crucial for stability. Studies on phospholane-phosphite ligands have shown that modifications to the backbone can significantly improve catalyst stability, allowing them to function at higher, industrially relevant temperatures (75-105 °C) for extended periods without degradation, while still providing high selectivity for the desired iso-aldehyde product in propene hydroformylation. acs.org The development of modular ligands, like phosphine-phosphoramidites, allows for systematic steric tuning, which directly influences the geometry of the active catalytic species and, consequently, its selectivity. rsc.org

Multicomponent and Tandem Catalysis Approaches

Dicarbonylacetylacetonato rhodium(I) is a valuable precursor for catalysts used in multicomponent and tandem (or cascade) reactions, where multiple chemical transformations occur in a single pot. These approaches enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste.

A notable example is the tandem hydroformylation-hydrogenation of alkenes to produce alcohols directly. By employing a cooperative system of two different ligands with a rhodium precursor, it is possible to catalyze both the hydroformylation of the alkene to an aldehyde and the subsequent hydrogenation of the aldehyde to an alcohol in a highly selective manner. researchgate.net Similarly, a dual-catalyst system has been developed for CO-free hydroformylation, where [Rh(acac)(CO)₂] combined with a suitable ligand can effectively catalyze the reaction. st-andrews.ac.uk

Transfer hydroformylation is another innovative tandem process where a formyl group and a hydride are transferred from a donor molecule (like an aldehyde) to an acceptor (like a strained olefin). nih.gov This process, catalyzed by a rhodium complex, can trigger C-C bond cleavage under mild conditions. nih.gov Furthermore, rhodium(II) catalysts, which can be generated from rhodium(I) precursors, have been used to catalyze multicomponent reactions for the synthesis of complex organic molecules like α,α,α-trisubstituted esters. nih.gov These advanced catalytic strategies highlight the versatility of rhodium catalysts in constructing complex molecular architectures efficiently.

Integration with Supercritical Fluids (e.g., scCO₂) for Process Optimization

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer significant advantages as reaction media for catalytic processes. Their gas-like viscosity and liquid-like density facilitate mass transfer and allow for easy separation of products and catalysts by simple depressurization.

Rhodium catalysts derived from [Rh(acac)(CO)₂] have been successfully integrated into scCO₂ for hydroformylation reactions. researchgate.net The use of fluorinated phosphine ligands, such as tris(3,5-bis(trifluoromethyl)phenyl)phosphine, enhances the catalyst's solubility and stability in the non-polar scCO₂ medium, leading to high catalytic activity. researchgate.netremspec.com In situ FTIR spectroscopy has been a powerful tool to study the behavior of rhodium carbonyl species under these conditions, providing insights into the reaction mechanism. remspec.com

Beyond its role as a solvent, scCO₂ can also be used for catalyst and product separation in systems where the catalyst is immobilized in a different phase. As mentioned in section 7.2, scCO₂ is effective for extracting products from polar solvents, leaving the catalyst behind for reuse. rsc.org It has also been demonstrated that scCO₂, modified with a polar co-solvent like methanol (B129727), can be used to extract and recover rhodium from spent supported liquid-phase (SLP) catalysts, offering a green method for recycling this precious metal. dtu.dkresearchgate.net The integration of scCO₂ thus represents a key strategy for developing more sustainable and efficient chemical processes.

Future Research Directions and Emerging Applications of Dicarbonylacetylacetonato Rhodium I

Exploration of Novel Ligand Architectures for Fine-Tuning Catalytic Performance

The effectiveness of Dicarbonylacetylacetonato rhodium(I) as a catalyst is highly dependent on the ligands attached to the rhodium center. By modifying or replacing the acetylacetonate (B107027) and carbonyl ligands, researchers can fine-tune the catalyst's electronic and steric properties, thereby influencing its activity, selectivity, and stability.

A significant area of research is the development of new ligands to enhance catalytic performance. For instance, chiral ligands are essential for asymmetric catalysis, which is crucial for producing specific enantiomers of chiral compounds, a vital process in the pharmaceutical industry. The design of bidentate and polydentate ligands with precise bite angles and electronic characteristics allows for meticulous control over the rhodium atom's coordination sphere, leading to better reaction outcomes. rsc.org Recent studies have focused on ligands with strong electron-donating properties, which can enhance catalytic processes governed by oxidative addition, such as hydrosilylation and hydrogenation. mdpi.com The interplay between a ligand's bulkiness and its electronic properties is a critical factor in designing effective catalysts. mdpi.com

Table 1: Examples of Ligand Types and Their Influence on Catalysis
Ligand TypeInfluence on CatalysisExample Application
Chiral LigandsEnables enantioselective synthesisProduction of single-enantiomer drugs
Bidentate/Polydentate LigandsProvides precise control over the catalyst's coordination sphereImproves reaction selectivity and yield
Electron-Donating LigandsIncreases electron density on the rhodium center, aiding oxidative additionHydrosilylation, hydrogenation
Electron-Withdrawing LigandsEnhances the electrophilicity of the rhodium centerReactions requiring electrophilic attack

Development of Sustainable and Greener Catalytic Processes

The principles of green chemistry are increasingly influencing the development of catalytic processes. For Dicarbonylacetylacetonato rhodium(I), a key goal is to create catalytic systems that operate under milder conditions, use renewable resources, and produce minimal waste. nih.govscrivenerpublishing.com

A promising approach is aqueous-phase catalysis, where water-soluble ligands allow the rhodium catalyst to be dissolved in water. This facilitates easy separation from the organic product and enables catalyst recycling, reducing the need for volatile organic solvents. mdpi.com Another focus is on improving the atom economy of reactions, aiming to incorporate all reactant atoms into the final product, thereby minimizing byproducts. nih.gov

The use of alternative energy sources like microwave irradiation and photochemical methods is also being explored to accelerate reactions and lower energy consumption. Furthermore, developing halide-free catalysts is a significant goal, as traditional rhodium-based processes like the Monsanto process for methanol (B129727) carbonylation rely on halide promoters, which can be corrosive and environmentally harmful. rsc.org

Advanced Computational Modeling for Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalytic systems. DFT calculations provide insights into reaction mechanisms, transition state structures, and the energy barriers of different reaction pathways involving Dicarbonylacetylacetonato rhodium(I). nih.gov

Researchers can now computationally screen large libraries of potential ligands to predict which ones will yield the best catalytic results. This in-silico approach significantly speeds up the discovery of new catalysts by focusing synthetic efforts on the most promising candidates. nih.gov Computational models are also being developed to predict the enantioselectivity of asymmetric reactions by analyzing the non-covalent interactions between the catalyst, substrate, and chiral ligands. nih.gov These computational methods, including molecular dynamics simulations and advanced techniques for predicting ligand binding affinity, are crucial for the rational design of next-generation rhodium catalysts. nih.gov

Integration with Flow Chemistry and Continuous Processing

Flow chemistry, where reactions occur in a continuous stream, offers numerous advantages over traditional batch processing, including better process control, enhanced safety, and potential for automation. d-nb.infoalmacgroup.com Integrating Dicarbonylacetylacetonato rhodium(I) catalysis with flow chemistry is a rapidly advancing field.

A key strategy is to immobilize the rhodium catalyst on a solid support, such as polymers, silica (B1680970), or nanoparticles, allowing it to be retained in the reactor for continuous use. asymchem.com This not only facilitates catalyst recycling but also minimizes product contamination. The development of homogeneous rhodium catalysts that can be efficiently separated and recycled in a continuous process is also an active area of research. The precise control over reaction parameters in flow reactors can lead to higher yields and selectivities. almacgroup.com

Table 2: Comparison of Batch vs. Flow Chemistry for Catalysis
FeatureBatch ProcessingFlow Chemistry/Continuous Processing
Process Control Less precise control over temperature and mixingPrecise control over temperature, pressure, and residence time
Safety Higher risk with hazardous reagents and exothermic reactionsEnhanced safety due to smaller reaction volumes and better heat transfer
Scalability Can be challenging to scale up consistentlyEasier to scale up by "numbering up" or "sizing up" reactors
Catalyst Recycling Often requires separate, complex separation stepsCan be integrated into the continuous process, especially with immobilized catalysts
Efficiency Can lead to lower yields and selectivityOften results in higher yields and improved selectivity

Expanding Scope to New Transformational Reactions

While Dicarbonylacetylacetonato rhodium(I) is well-known for catalyzing reactions like hydroformylation and hydrogenation, its potential in new chemical transformations is a major area of exploration. metalor.com The unique reactivity of rhodium(I) complexes makes them suitable for developing novel synthetic methods.

One emerging area is C-H activation and functionalization, which involves the direct conversion of C-H bonds into more valuable functional groups, offering a more efficient route to complex molecules. Another area of interest is multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. This aligns with green chemistry principles by increasing molecular complexity efficiently. nih.gov Rhodium-catalyzed cycloaddition reactions, such as [2+2+2] and [2+2+1] cycloadditions, are also being developed to synthesize various carbo- and heterocyclic compounds, which are important in creating biologically active molecules and functional materials. mdpi.comtitech.ac.jpresearchgate.net

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Dicarbonylacetylacetonato rhodium(I), and how do they validate its structural integrity?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Analyze the carbonyl (C=O) stretching frequencies in the range of 1900–2100 cm⁻¹. Two distinct peaks should appear due to the asymmetric and symmetric stretching modes of the dicarbonyl groups .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H} NMR to confirm the acetylacetonato ligand’s proton environment (δ ~5.3 ppm for the methine proton and δ ~1.9–2.1 ppm for methyl groups) .
  • Elemental Analysis : Verify rhodium content (~40% by mass) and carbon/hydrogen ratios to confirm purity (>99.95%) .

Q. What synthetic routes are optimal for preparing Dicarbonylacetylacetonato rhodium(I) with high yield and reproducibility?

  • Methodological Answer :

  • Precursor Selection : Start with RhCl₃·3H₂O and react with acetylacetone (acacH) under CO atmosphere.
  • Reaction Conditions : Conduct the reaction in anhydrous THF at 60°C for 24 hours under 1 atm CO pressure. Monitor progress via IR spectroscopy for CO ligand incorporation .
  • Purification : Recrystallize from acetone/hexane mixtures to isolate red/green crystalline products. Ensure inert conditions to prevent oxidation .

Advanced Research Questions

Q. How can 3D IR spectroscopy elucidate vibrational coupling dynamics in Dicarbonylacetylacetonato rhodium(I)?

  • Methodological Answer :

  • Experimental Design : Use a dual-frequency 3D IR setup to probe the two carbonyl modes. Apply phase cycling to suppress background noise and resolve cross-peaks between symmetric and asymmetric stretching modes .
  • Data Interpretation : Construct 3D spectra to map energy transfer pathways. Fit data to an excitonic Hamiltonian to quantify coupling constants (~10–15 cm⁻¹) and anharmonicities .
  • Challenges : Account for pulse convolution effects in time-domain measurements and ensure accurate phase matching .

Q. How do solvent and ligand modifications influence the catalytic activity of Dicarbonylacetylacetonato rhodium(I) in carbonylation reactions?

  • Methodological Answer :

  • Parameter Screening : Test solvents (e.g., acetone, THF) with varying dielectric constants to assess rhodium’s electronic state via 103Rh^{103}\text{Rh} NMR.
  • Ligand Substitution : Replace acac with fluorinated analogs (e.g., hexafluoroacetylacetone) to study steric/electronic effects on reaction kinetics.
  • Mechanistic Probes : Use in-situ IR to monitor CO release rates and correlate with turnover frequency (TOF) .

Q. How can researchers resolve contradictions in reported catalytic performance data for Dicarbonylacetylacetonato rhodium(I)?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (temperature, CO pressure, solvent purity) across studies.
  • Comparative Analysis : Use meta-analysis to identify outliers. For example, discrepancies in TOF may arise from unaccounted moisture or trace oxygen in catalytic runs .
  • Advanced Characterization : Apply X-ray absorption spectroscopy (XAS) to verify rhodium’s oxidation state during catalysis, as Rh(I) ↔ Rh(III) transitions can alter activity .

Key Considerations for Experimental Design

  • Ethical and Safety Compliance : Adhere to R36/37/38 safety protocols (irritant handling) and use fume hoods during synthesis .
  • Novelty and Relevance : Align research questions with gaps in rhodium(I) catalysis, such as asymmetric induction or green solvent compatibility .
  • Data Sharing : Deposit raw spectroscopic and catalytic datasets in repositories like Zenodo for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.